Synthesis of Tedizolid Phosphate for Laboratory Use: An In-depth Technical Guide
Synthesis of Tedizolid Phosphate for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of tedizolid (B1663884) phosphate (B84403), a potent oxazolidinone antibiotic. The synthesis involves a convergent approach, culminating in a Suzuki coupling reaction to form the core structure of tedizolid, followed by a phosphorylation step to yield the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and mechanism of action.
Overview of the Synthetic Strategy
The synthesis of tedizolid phosphate can be conceptually divided into three main stages:
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Synthesis of Key Intermediates: Preparation of the two primary building blocks:
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(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A )
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5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Intermediate B )
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Suzuki Coupling: Palladium-catalyzed cross-coupling of Intermediate A with a boronic acid or ester derivative of Intermediate B to form tedizolid.
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Phosphorylation: Conversion of the hydroxymethyl group of tedizolid to a phosphate ester to produce tedizolid phosphate.
Experimental Protocols
Synthesis of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A)
This intermediate provides the core oxazolidinone structure with the necessary stereochemistry.
Methodology:
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To a solution of 3-fluoro-4-bromoaniline in a suitable solvent such as dichloromethane (B109758), add a base (e.g., triethylamine) and cool the mixture to 0°C.
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Slowly add benzyl (B1604629) chloroformate to the solution to protect the aniline (B41778) nitrogen.
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The resulting N-Cbz protected aniline is then reacted with (R)-glycidyl butyrate (B1204436) in the presence of a strong base like n-butyllithium in a solvent like THF at low temperature (e.g., -78°C) to form the oxazolidinone ring.
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The butyrate ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) in methanol/water) to yield the primary alcohol, Intermediate A .
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Purification is typically achieved by column chromatography on silica (B1680970) gel.
Synthesis of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Intermediate B)
This intermediate introduces the substituted pyridine-tetrazole moiety.
Methodology:
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5-bromo-2-cyanopyridine is reacted with sodium azide (B81097) and an ammonium (B1175870) salt (e.g., ammonium chloride) in a polar aprotic solvent like DMF to form the tetrazole ring via a [3+2] cycloaddition.
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The resulting tetrazole is then methylated. A common method involves reacting the tetrazole with a methylating agent such as methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile. This reaction can produce a mixture of N1 and N2 isomers.
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The desired N2-methylated isomer, Intermediate B , is typically isolated and purified by recrystallization or column chromatography.[1]
Suzuki Coupling to form Tedizolid
This key step couples the two intermediates to form the carbon-carbon bond that constitutes the core of the tedizolid molecule.
Methodology:
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Intermediate A is subjected to a borylation reaction, for example, using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (B1210297) in a solvent like 1,4-dioxane. This forms the corresponding boronic ester.
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In a separate reaction vessel, a mixture of the boronic ester of Intermediate A , Intermediate B , a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., aqueous potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane/water) is prepared.[2][3]
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The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or HPLC.
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Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
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The crude tedizolid is purified by column chromatography or recrystallization to yield the pure compound. A yield of 82.9% has been reported for this coupling reaction.[2]
Phosphorylation of Tedizolid to form Tedizolid Phosphate
The final step is the phosphorylation of the primary alcohol of tedizolid.
Methodology:
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Tedizolid is dissolved in a suitable anhydrous solvent such as THF or dichloromethane and cooled in an ice bath.
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A phosphorylating agent, such as phosphorus oxychloride (POCl3) or dibenzyl N,N-diisopropylphosphoramidite, is added dropwise in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine.[2]
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If a protected phosphorylating agent is used, a subsequent deprotection step is required. For example, if dibenzyl phosphoramidite (B1245037) is used, the benzyl groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol (B145695) or methanol.[2]
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The reaction is quenched, and the crude tedizolid phosphate is isolated.
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Purification can be achieved by recrystallization or by forming a salt (e.g., the disodium (B8443419) salt) to facilitate purification, followed by acidification to regenerate the free acid form of tedizolid phosphate. Purity of over 99.9% has been achieved through purification processes.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of tedizolid phosphate and its intermediates.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (A) | C10H9BrFNO3 | 290.09 | ~80-90 | >98 |
| 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (B) | C7H6BrN5 | 240.07 | ~85-95 | >99 |
| Reaction Step | Product | Overall Yield (%) | Purity (HPLC, %) |
| Suzuki Coupling | Tedizolid | ~70-85 | >99 |
| Phosphorylation | Tedizolid Phosphate | ~60-70 | >99.5 |
| Overall Synthesis | Tedizolid Phosphate | ~40-50 | >99.5 |
Visualizations
Synthetic Pathway of Tedizolid Phosphate
Caption: Synthetic scheme for tedizolid phosphate.
Experimental Workflow for Tedizolid Synthesis
Caption: Laboratory workflow for tedizolid phosphate synthesis.
Mechanism of Action of Tedizolid
Caption: Mechanism of action of tedizolid.
